molecular formula C10H7F2NO2 B11891100 4-(Difluoromethoxy)quinolin-7-ol

4-(Difluoromethoxy)quinolin-7-ol

Cat. No.: B11891100
M. Wt: 211.16 g/mol
InChI Key: MWPATDFYUBRCMY-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)quinolin-7-ol is a useful research compound. Its molecular formula is C10H7F2NO2 and its molecular weight is 211.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

4-(difluoromethoxy)quinolin-7-ol

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-3-4-13-8-5-6(14)1-2-7(8)9/h1-5,10,14H

InChI Key

MWPATDFYUBRCMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)OC(F)F

Origin of Product

United States

The Enduring Significance of the Quinoline Scaffold

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. The versatility of the quinoline nucleus allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.

Historically, the importance of the quinoline scaffold was cemented by the discovery of quinine, an antimalarial drug isolated from the bark of the Cinchona tree. This discovery paved the way for the development of a plethora of synthetic antimalarial drugs, such as chloroquine (B1663885) and mefloquine, all featuring the quinoline core. Beyond its role in combating malaria, the quinoline scaffold has been successfully incorporated into drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.gov The ability of the quinoline ring to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug design.

Table 1: Examples of Bioactive Quinolines and their Therapeutic Applications

CompoundTherapeutic Application
QuinineAntimalarial
ChloroquineAntimalarial, Anti-inflammatory
MefloquineAntimalarial
CiprofloxacinAntibacterial
TopotecanAnticancer

The Strategic Advantage of the Difluoromethoxy Group

The incorporation of fluorine atoms into drug candidates has become a powerful strategy in modern medicinal chemistry to enhance their pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group (-OCHF₂) in particular, offers a unique set of advantages over its non-fluorinated counterpart, the methoxy (B1213986) group (-OCH₃).

One of the primary benefits of the difluoromethoxy moiety is its ability to improve metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group less susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug. Furthermore, the difluoromethoxy group is more lipophilic than a methoxy group, which can enhance the ability of a molecule to cross cell membranes and reach its target. The unique electronic properties of the difluoromethoxy group can also influence the binding affinity of a molecule to its biological target.

4 Difluoromethoxy Quinolin 7 Ol: a Compound of Interest in Heterocyclic Drug Discovery

Established Synthetic Pathways to the Quinoline Core

The quinoline framework is a ubiquitous feature in pharmaceuticals and functional materials, leading to the development of numerous synthetic methods for its construction over the past century. mdpi.comnih.gov These methods typically involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring.

Gould-Jacobs Reaction and Modified Approaches for Quinoline-4-ones

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with quinolin-4-ones. wikipedia.orgmdpi.com The process commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester intermediate. wikipedia.orgmdpi.com The cyclization, which often requires high temperatures (above 250 °C), proceeds via a 6-electron process to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline. wikipedia.org

To synthesize a precursor for this compound, one would start with a suitably substituted aniline, such as 3-aminophenol (B1664112), to introduce the hydroxyl group at the 7-position. The Gould-Jacobs reaction inherently generates the hydroxyl group at the 4-position.

Key aspects of the Gould-Jacobs reaction include:

Mechanism : The reaction begins with a nucleophilic substitution of the ethoxy group on the malonic ester derivative by the aniline, followed by a heat-induced intramolecular cyclization. wikipedia.org

Regioselectivity : When using asymmetrically substituted anilines, the cyclization can occur at either ortho position, potentially leading to a mixture of products. mdpi.com The outcome is governed by both steric and electronic factors. mdpi.com

Modifications : Given the harsh conditions of the traditional method, which can lead to decomposition, several modifications have been developed. mdpi.com Microwave-assisted heating has been shown to dramatically shorten reaction times and improve yields, offering a significant improvement over classical refluxing in high-boiling solvents like diphenyl ether or Dowtherm A. researchgate.netjasco.roasianpubs.org

ParameterClassical Gould-JacobsMicrowave-Assisted Modification
Starting Materials Aniline, Diethyl ethoxymethylenemalonateAniline, Diethyl ethoxymethylenemalonate
Conditions High temperature (e.g., 250°C) in high-boiling solvents (e.g., diphenyl ether)High temperature (e.g., 250-300°C) with microwave irradiation, often solvent-free
Reaction Time Several hoursMinutes
Yields Often low to moderateGenerally improved
Key Intermediates Anilidomethylenemalonic ester, 4-hydroxy-3-carboalkoxyquinoline

Skraup Synthesis and its Evolution in Quinoline Preparation

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. wikipedia.orgiipseries.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid (which acts as both a catalyst and a dehydrating agent), and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through several steps: dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally, oxidation to form the aromatic quinoline ring. pharmaguideline.comnumberanalytics.com

For the synthesis of a precursor to the target molecule, starting with 3-aminophenol in a Skraup reaction would yield quinolin-7-ol. researchgate.net The reaction is known for being vigorous, and modifications have been introduced to moderate it, such as the addition of ferrous sulfate. wikipedia.org Arsenic acid can be used as a milder oxidizing agent than nitrobenzene. wikipedia.org Modern variations include the use of ionic liquids and microwave irradiation to improve efficiency and control. nih.gov Quinolines substituted in the hetero-ring can be obtained by using a substituted acrolein or a vinyl ketone instead of glycerol. organicreactions.org

Combe's Quinoline Synthesis and Related Annulation Strategies

The Combes synthesis provides a route to 2,4-disubstituted quinolines. iipseries.orgpharmaguideline.com It involves the condensation of an arylamine with a β-diketone in the presence of an acid catalyst, typically sulfuric acid. pharmaguideline.comwikipedia.org The initial reaction forms a β-amino enone (a Schiff base intermediate), which is then cyclized by heating in strong acid to afford the quinoline product. pharmaguideline.comnih.gov

The mechanism involves protonation of the diketone, nucleophilic attack by the aniline, dehydration to form an enamine, and then a rate-determining electrophilic annulation (ring closure) onto the aromatic ring, followed by a final dehydration step. wikipedia.org The regioselectivity of the Combes reaction is a critical aspect, influenced by the steric and electronic properties of substituents on both the aniline and the β-diketone. wikipedia.orgresearchgate.net For example, studies using trifluoromethyl-substituted β-diketones have shown that the steric bulk of substituents can direct the formation of either 2-CF₃- or 4-CF₃-quinolines. wikipedia.org

Other Cyclization Reactions Leading to Quinoline Derivatives

Beyond the major named reactions, several other cyclization strategies are employed for quinoline synthesis, each offering access to different substitution patterns.

Doebner-von Miller Reaction : This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of acid to produce 2- and/or 4-substituted quinolines. nih.goviipseries.org

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., another ketone or aldehyde) in the presence of a base or acid catalyst. pharmaguideline.comresearchgate.net It is particularly useful for preparing 2,3-substituted quinolines. nih.gov

Pfitzinger Synthesis : This reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.govpharmaguideline.com

Modern Annulation Strategies : Recent advancements have introduced innovative methods, including transition-metal-catalyzed reactions. mdpi.com For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines and rhodium-catalyzed C-H activation pathways provide regioselective routes to functionalized quinolines under milder conditions. mdpi.com Other metal-free approaches involve iodine-catalyzed cycloadditions and photochemical electrophilic cyclizations. mdpi.comnih.gov Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I₂, or Br₂ provides a mild route to 3-haloquinolines. nih.gov

Targeted Introduction of the Difluoromethoxy Functionality

The difluoromethyl (-CF₂H) and difluoromethoxy (-OCF₂H) groups are of great interest in medicinal chemistry. The -CF₂H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or methyl groups. semanticscholar.orgresearchgate.net Introducing this functionality, particularly at a late stage in a synthetic sequence, is a highly valuable strategy.

Late-Stage Difluoromethylation Techniques (X-CF₂H Bond Formation)

Late-stage functionalization allows for the direct modification of complex molecules, streamlining the synthesis of analogues for biological testing. semanticscholar.org The formation of an X-CF₂H bond (where X can be C, O, N, or S) has been the subject of intensive research. semanticscholar.orgrsc.org

For the synthesis of this compound, the key step would be the O-difluoromethylation of a quinolin-7-ol precursor. This is typically achieved using a difluorocarbene (:CF₂) reagent, which inserts into an O-H bond. While chlorodifluoromethane (B1668795) (ClCF₂H, Freon-22) was a conventional source, its ozone-depleting properties have spurred the development of alternative reagents. semanticscholar.orgrsc.org

Recent advances in difluoromethylation are based on novel reagents and catalytic systems:

Difluorocarbene Precursors : Non-ozone-depleting reagents that generate difluorocarbene under thermal or basic conditions are now preferred for O-H insertion reactions.

Metal-Catalyzed C-CF₂H Bond Formation : While not directly applicable for the O-CF₂H bond in the target molecule, the formation of C(sp²)-CF₂H bonds is a significant area of late-stage functionalization. semanticscholar.org Copper-catalyzed methods are prominent, using various difluoromethyl sources to functionalize aryl halides or boronic acids. semanticscholar.orgrsc.org Reagents like [(DMPU)₂Zn(CF₂H)₂] and [(IPr)Cu(CF₂H)] have been developed for the efficient difluoromethylation of aryl iodides. semanticscholar.orgrsc.org

Radical Difluoromethylation : Minisci-type reactions allow for the C-H difluoromethylation of heteroaromatics, providing another avenue for creating analogues. semanticscholar.org

Reagent/MethodBond FormedDescriptionReference
Difluorocarbene (:CF₂) ReagentsO-CF₂H, N-CF₂H, S-CF₂HGenerated from precursors like ClCF₂H or modern alternatives, inserts into X-H bonds. semanticscholar.orgrsc.org
[(DMPU)₂Zn(CF₂H)₂] + CuIC(sp²)-CF₂HA Cu-catalyzed method for the difluoromethylation of aryl iodides. semanticscholar.orgrsc.org
TMSCF₂Br + CuIC(sp²)-CF₂HCopper-catalyzed cross-coupling of (bromodifluoromethyl)trimethylsilane (B180072) with aryl iodides.
Radical Precursors (e.g., Umemoto's reagent)C(sp²)-CF₂HMinisci-type radical reaction for direct C-H difluoromethylation of heteroaromatics. semanticscholar.org

The synthesis of this compound would likely proceed by first constructing the quinoline-4,7-diol (B1388102) core using a method like the Gould-Jacobs reaction, followed by selective protection and subsequent O-difluoromethylation of the 4-hydroxyl group using a modern difluorocarbene-based method.

Difluorocarbene Insertion Reactions

Difluorocarbene (:CF₂) is a versatile intermediate for the synthesis of difluoromethylated compounds. Generated in situ from various precursors, it can undergo insertion into O-H bonds, providing a direct route to difluoromethyl ethers. A common and practical precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂COONa), which upon heating, decarboxylates to generate the carbene. orgsyn.orgorgsyn.orgacs.org This method is advantageous due to the stability and relatively low toxicity of the reagent. orgsyn.orgorgsyn.org

The general mechanism involves the thermal decarboxylation of the halo-difluoroacetate salt to produce difluorocarbene. orgsyn.org This electrophilic carbene is then trapped by a nucleophile, such as a phenolate (B1203915) ion, which is generated under basic conditions. Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org Other reagents capable of generating difluorocarbene for O-difluoromethylation include bromodifluoromethyl phenyl sulfone, iododifluoromethyl phenyl sulfone, and 2-chloro-2,2-difluoroacetophenone. cas.cn

While direct C-H difluoromethylation of quinolines has been reported, these methods typically yield C-2 and C-4 difluoromethylated products and are distinct from the O-difluoromethylation required for the synthesis of this compound. oaji.netvjst.vn

Metal-Catalyzed Difluoromethylation Approaches

Transition metal-catalyzed reactions offer an alternative and often milder approach to the formation of C-CF₂H and O-CF₂H bonds. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the difluoromethylation of arylboronic acids and esters using chlorodifluoromethane (ClCF₂H) as the difluoromethyl source. nih.gov These reactions are believed to proceed through a palladium difluorocarbene intermediate. nih.gov

While these methods are powerful for creating C-CF₂H bonds, their direct application to the synthesis of aryl difluoromethyl ethers from aryl halides is less common. However, the development of metal-catalyzed methods for the formation of C-O bonds has seen significant progress. The choice of catalyst and reaction conditions can be tuned to achieve the desired chemoselectivity for either N- or O-difluoromethylation in heterocyclic systems like pyridones, quinolinones, and isoquinolinones. sci-hub.se For example, using TMSCF₂Br as the difluorocarbene source, the selectivity can be modulated by the choice of base, solvent, and temperature. sci-hub.se

Specific Synthetic Routes for this compound and Structurally Related Compounds

Synthetic Challenges and Innovations in Fluorinated Quinoline Synthesis

The synthesis of fluorinated quinolines presents several challenges, including the control of regioselectivity during the functionalization of the quinoline core and the often harsh conditions required for fluorination reactions. nih.gov Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been adapted for the preparation of fluorinated analogues, but often suffer from limitations in substrate scope and yield. nih.gov

Innovations in this field have focused on the development of milder and more selective reactions. The Gould-Jacobs reaction, for example, is a versatile method for preparing 4-hydroxyquinolines from anilines and malonic acid derivatives. wikipedia.orgmdpi.com This reaction can be adapted to produce a variety of substituted 4-hydroxyquinolines by using appropriately substituted anilines as starting materials. wikipedia.orgmdpi.comresearchgate.net High temperatures are often required for the cyclization step, but the use of high-boiling point solvents like Dowtherm A or microwave irradiation can improve yields and reduce reaction times. mdpi.comresearchgate.netjasco.ro

Preparation of Key Intermediates Bearing the Difluoromethoxy Group

A key step in the synthesis of this compound is the introduction of the difluoromethoxy group. This is typically achieved through the O-difluoromethylation of a corresponding phenol. A plausible strategy would involve the synthesis of a 4-hydroxyquinoline precursor, which can then be subjected to difluoromethylation.

One potential route begins with a protected 3-aminophenol, such as 3-(benzyloxy)aniline. This can be reacted with diethyl ethoxymethylenemalonate in a Gould-Jacobs reaction to form the corresponding 7-(benzyloxy)-4-hydroxyquinoline. nih.gov

Alternatively, 7-methoxy-4-hydroxyquinoline can be synthesized from 3-methoxyaniline. nih.gov A new synthesis process for 4-hydroxy-7-methoxyquinoline (B63709) has been disclosed involving the reaction of trimethyl orthoformate and isopropylidene malonate followed by reaction with 3,4-dimethoxyaniline (B48930) and subsequent cyclization. google.com

The resulting 4-hydroxyquinoline derivative can then be O-difluoromethylated. A well-established method for this transformation is the reaction with sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base such as cesium carbonate in a suitable solvent like DMF or acetonitrile. orgsyn.orgorgsyn.org This reaction proceeds via a difluorocarbene insertion into the hydroxyl group.

Table 1: O-Difluoromethylation of Phenols
Phenol SubstrateReagentBaseSolventYield (%)Reference
1-(3-chloro-4-hydroxyphenyl)ethan-1-oneClCF₂COONaCs₂CO₃-- orgsyn.org
Various PhenolsClCF₂COONa--- orgsyn.org
4-methoxythiophenolClCF₂COONaK₂CO₃-86 acs.org

Regioselective Functionalization of the Quinoline Scaffold

The final step in the proposed synthesis of this compound would be the deprotection of the 7-hydroxy group. If a 7-benzyloxy-4-(difluoromethoxy)quinoline intermediate is prepared, the benzyl (B1604629) protecting group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂).

An alternative strategy involves starting with a readily available, differentially substituted quinoline. For instance, 4,7-dichloroquinoline (B193633) can be synthesized and the two chlorine atoms can be selectively functionalized. chemicalbook.comwikipedia.org The 4-chloro group is generally more reactive towards nucleophilic substitution than the 7-chloro group. chemicalbook.com Therefore, one could envision a sequence where the 4-chloro group is first converted to a 4-hydroxy group, followed by O-difluoromethylation. The 7-chloro group could then be converted to a 7-hydroxy group, for example, via a nucleophilic substitution with a hydroxide (B78521) source, potentially catalyzed by copper. chemicalbook.com

The synthesis of 7-hydroxyquinoline itself can be achieved from 7-bromoquinoline (B152726) by reaction with sodium hydroxide in the presence of copper(I) oxide. chemicalbook.com A patent also describes a multi-step synthesis of 7-hydroxyquinoline-4-carboxylic acid starting from 6-bromoisatin, which involves a diazotization reaction to introduce the hydroxyl group at the 7-position. google.com

Table 2: Synthesis of Substituted Quinolines
Starting MaterialReactionProductKey FeaturesReference
Aniline and Diethyl ethoxymethylenemalonateGould-Jacobs Reaction4-HydroxyquinolineForms the quinoline core. wikipedia.orgmdpi.com
3-(Benzyloxy)anilineGould-Jacobs Reaction7-(Benzyloxy)-4-hydroxyquinolineIntroduces a protected hydroxyl at C7. nih.gov
4,7-DichloroquinolineChlorination of 7-chloro-4-hydroxyquinoline4,7-DichloroquinolineProvides a scaffold for differential functionalization. chemicalbook.comwikipedia.org
7-BromoquinolineHydroxylation with NaOH/Cu₂O7-HydroxyquinolineDirect introduction of the hydroxyl group at C7. chemicalbook.com

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, can be a critical determinant of its biological activity. For analogues of this compound, the introduction of chiral centers and the resulting stereoisomers can lead to significant differences in potency and selectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral, and often exhibit a high degree of stereospecificity in their interactions with ligands.

While specific research directly detailing the stereochemical influences on this compound analogues is not extensively available in the provided search results, the general principles of medicinal chemistry suggest that if a chiral center were introduced, for example, by adding a substituted alkyl chain at a suitable position, the resulting enantiomers or diastereomers would likely exhibit differential biological activity. This has been observed in other quinoline-based compounds where stereochemistry plays a pivotal role in their pharmacological profile.

Positional and Substituent Effects on the Quinoline Ring System

Impact of Substitutions at the 4-Position

The 4-position of the quinoline ring is a key site for modification, and alterations here can have a profound impact on biological activity. nih.gov For instance, the introduction of a substituent at this position can enhance a compound's potency against cancer cells. orientjchem.org Studies on various quinoline derivatives have shown that both electron-donating and electron-withdrawing groups at different positions can influence the molecule's biological effects. acs.orgacs.org For example, in some quinoline series, electron-withdrawing groups like 2,4-difluoroaniline, NO2, and CF3 were found to cause significant inhibition of certain biological targets, while electron-donating groups did not. nih.gov Conversely, in other contexts, electron-donating substituents on 2-bromobenzaldehyde (B122850) derivatives led to better yields in the synthesis of pyrimidine (B1678525) fused quinoline derivatives compared to electron-withdrawing groups. nih.gov

A series of 4-substituted quinolines, designated as HTI, were screened for their antitumor and antileishmanial potential. Among them, HTI 21 and HTI 22 showed the highest cytotoxicity and were found to induce apoptosis. nih.gov This highlights the critical role of the substituent at the 4-position in determining the cytotoxic potential of quinoline derivatives. nih.gov

Impact of 4-Position Substitutions on Quinoline Analogue Activity
Substituent at 4-PositionObserved EffectReference
Introduction of a substituentCan enhance potency against cancer cells orientjchem.org
Electron-withdrawing groups (e.g., 2,4-difluoroaniline, NO2, CF3)Caused significant inhibition in some series nih.gov
Electron-donating groupsShowed no signs of inhibition in the same series nih.gov
HTI 21 and HTI 22Highest cytotoxicity and induction of apoptosis nih.gov

Significance of the 7-Hydroxyl Group and its Modifications

The hydroxyl group at the 7-position of the quinoline ring is another crucial functional group that can significantly influence biological activity. SAR studies on quinoline-based anticancer drugs have shown that the presence of a hydroxyl or methoxy (B1213986) group at this position can improve the compound's antitumor activity. orientjchem.org The 7-position is also a site where modifications can impact interactions with biological targets. For instance, the substituent at the C7 position is responsible for direct interaction with topoisomerase II in a complex with DNA. mdpi.com

The hydroxyl group itself can participate in hydrogen bonding interactions with target proteins, which can be a key factor in the binding affinity of the molecule. Modifications of this group, such as conversion to an ether or an ester, would alter its hydrogen bonding capacity, lipophilicity, and steric profile, thereby modulating its biological activity. The synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives has been a subject of interest, highlighting the importance of this scaffold in developing new compounds. researchgate.net

Role of Fluorination on Quinoline Core Activity

The introduction of fluorine atoms into the quinoline core is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of molecules. mdpi.com Fluorine's high electronegativity and small size allow it to act as a potent electron-withdrawing group, which can significantly alter the physicochemical properties of the parent molecule. mdpi.commdpi.com This can lead to increased metabolic stability, enhanced lipophilicity, and improved in vivo uptake and transport. mdpi.commdpi.com

Specifically, the introduction of a fluorine atom at the 6-position of the quinolin-4-one skeleton was a breakthrough that significantly improved the spectrum of activity of this class of compounds. mdpi.com Direct fluorination of quinoline derivatives in acidic media can lead to selective electrophilic substitution, yielding fluorinated products with potentially enhanced biological activity. researchgate.net The presence of a halogen atom, such as fluorine, in the quinoline molecule can significantly enhance its antimalarial activity. orientjchem.org

The Difluoromethoxy Group as a Key Pharmacophore

The difluoromethoxy group (-OCF2H) is increasingly recognized as a valuable pharmacophore in drug design. nih.gov It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. acs.orgresearchgate.netnih.gov This unique combination of properties allows it to modulate ligand-target interactions in several beneficial ways.

Influence on Ligand-Target Interactions (e.g., Hydrogen Bonding, Lipophilicity)

The difluoromethoxy group's ability to act as a hydrogen bond donor is a key aspect of its utility. acs.orgresearchgate.netnih.gov The polarized C-H bond in the -CF2H group can form hydrogen bonds with acceptor groups on a biological target, an interaction not typically associated with traditional methoxy groups. researchgate.net Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to that of thiophenol and aniline groups. acs.orgnih.gov

Furthermore, the difluoromethoxy group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. acs.orgnih.gov The change in lipophilicity, as measured by the difference in the logP value between a difluoromethyl compound and its methyl analogue (Δlog P), can range from -0.1 to +0.4. acs.orgnih.gov This ability to fine-tune lipophilicity while also introducing a hydrogen bond donating capability makes the difluoromethoxy group a powerful tool for medicinal chemists in the rational design of new drugs. acs.orgnih.gov

Properties of the Difluoromethoxy Group as a Pharmacophore
PropertyDescriptionReference
BioisosterismCan act as a bioisostere for hydroxyl, thiol, or amine groups. acs.orgresearchgate.netnih.gov
Hydrogen BondingActs as a hydrogen bond donor, similar in strength to thiophenol and aniline groups. acs.orgnih.gov
LipophilicityEnhances lipophilicity, with Δlog P values ranging from -0.1 to +0.4 compared to methyl analogues. acs.orgnih.gov

Comparative SAR with Other Halogenated Analogues (e.g., Trifluoromethyl)

The introduction of halogen groups into a molecule can significantly influence its physicochemical properties and, consequently, its biological activity. In the context of quinolin-7-ol derivatives, the nature and position of the halogen substituent are critical determinants of their therapeutic potential.

The difluoromethoxy (-OCF₂H) group at the 4-position of the quinoline ring is of particular interest due to its unique electronic properties. It is considered a lipophilic hydrogen bond donor and is more metabolically stable than a simple methoxy group. When compared to the trifluoromethyl (-CF₃) group, another common substituent in medicinal chemistry, distinct differences in their effects on molecular properties and biological activity can be observed.

The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic. Its incorporation into drug candidates can enhance metabolic stability and binding affinity. mdpi.com For instance, SAR studies on certain compounds have shown that the inclusion of a -CF₃ group can significantly increase potency compared to non-fluorinated analogues. mdpi.com

In contrast, the difluoromethoxy group, while also electron-withdrawing, possesses a slightly lower lipophilicity compared to the trifluoromethyl group. nih.gov This subtle difference can be pivotal in fine-tuning the pharmacokinetic profile of a drug candidate. The hydrogen atom in the -OCF₂H group can also participate in hydrogen bonding interactions with biological targets, an interaction not possible with the -CF₃ group.

The following table provides a comparative illustration of how different halogenated substituents might influence the properties and activity of a hypothetical series of 4-substituted quinolin-7-ol analogues, based on general principles observed in related compound series.

Substituent at C4Relative LipophilicityHydrogen Bonding CapabilityIllustrative Biological Activity (Hypothetical IC₅₀)
-OCH₃LowAcceptor++
-OCF₂HModerateDonor/Acceptor+++
-OCF₃HighAcceptor++++
-CF₃HighNone+++

This table is for illustrative purposes and the depicted activities are hypothetical, based on general trends observed in medicinal chemistry.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. These methods are particularly useful in understanding and predicting the SAR of novel compounds like this compound and its analogues.

Molecular docking simulations, for example, can predict the binding orientation and affinity of a ligand within the active site of a protein. nih.gov Such studies have been employed to investigate the interaction of quinoline derivatives with various enzymes and receptors. For instance, molecular modeling of 3-phenyltrifluoromethyl quinoline derivatives has revealed hydrogen bond interactions with key amino acid residues in the active site of thymidine (B127349) phosphorylase, a target in cancer therapy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. By correlating the physicochemical properties of a series of compounds with their biological activities, QSAR models can predict the activity of untested analogues. jchemlett.com For quinoline derivatives, QSAR studies can help in identifying the key molecular descriptors that govern their therapeutic effects.

In the context of this compound, computational approaches can be used to:

Compare the binding modes of the difluoromethoxy analogue with its trifluoromethyl and non-halogenated counterparts.

Predict the impact of substituents at other positions on the quinoline ring on target binding.

Estimate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). frontiersin.org

The following table illustrates the types of data that can be generated from computational studies to guide SAR exploration.

AnaloguePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predicted LogP
4-Methoxyquinolin-7-ol-7.5ASP86, LYS1222.1
This compound-8.2ASP86, LYS122, SER123 (H-bond)2.8
4-(Trifluoromethoxy)quinolin-7-ol-8.5ASP86, LYS1223.2
4-(Trifluoromethyl)quinolin-7-ol-8.0ASP86, LYS1223.1

This table contains hypothetical data generated for illustrative purposes to show the utility of molecular modeling in SAR studies.

By integrating computational predictions with experimental data, researchers can accelerate the optimization of lead compounds, leading to the development of more potent and selective therapeutic agents. The study of this compound and its analogues serves as a compelling example of how a detailed understanding of SAR, aided by modern computational tools, can drive progress in medicinal chemistry.

Future Directions and Emerging Research Avenues for 4 Difluoromethoxy Quinolin 7 Ol

Exploration of Novel and Greener Synthetic Routes

The synthesis of quinoline (B57606) and its derivatives is well-established, with classic methods including the Skraup, Combes, and Gould-Jacobs reactions. nih.gov However, many of these traditional routes involve harsh conditions, toxic reagents, and lengthy reaction times. nih.gov Future research must prioritize the development of more sustainable and efficient synthetic protocols for 4-(Difluoromethoxy)quinolin-7-ol.

The paradigm is shifting towards green chemistry, which emphasizes waste minimization, energy efficiency, and the use of eco-friendly solvents and catalysts. researchgate.net For quinoline synthesis, this includes microwave-assisted synthesis, ultrasonication, photocatalysis, and the use of greener solvents like water and ethanol. qeios.comresearchgate.net Nanocatalysts are also emerging as a highly efficient option for quinoline synthesis. nih.gov A key future challenge will be the late-stage introduction of the difluoromethoxy group (CF2H) onto the quinoline core, a process that has seen significant recent advances through methods like copper-mediated and radical-based difluoromethylation. rsc.org

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

Methodology Advantages Disadvantages Relevance to this compound
Traditional (e.g., Gould-Jacobs) qeios.com Well-established, predictable outcomes. Harsh conditions, high temperatures, often low yields. Provides a baseline for process optimization.
Microwave-Assisted rsc.org Rapid reaction times, higher yields, improved purity. Requires specialized equipment. Ideal for accelerating synthesis and library generation.
Nanocatalysis nih.gov High efficiency, reusability of catalyst, mild conditions. Catalyst preparation and stability can be a challenge. Offers a highly sustainable route for industrial scale-up.
Late-Stage Difluoromethylation rsc.org Allows for rapid diversification of complex molecules. Reagent cost and availability can be limiting. Crucial for efficiently creating analogues of the target compound.

Advanced Structural Characterization and Crystallography

While the basic structure of this compound can be inferred, detailed structural elucidation is a critical step for understanding its properties. Advanced spectroscopic techniques, including 1H, 13C, and 19F NMR, as well as IR and mass spectrometry, are fundamental for confirming its identity and purity. nih.govnih.gov

A significant future direction is the determination of its single-crystal X-ray diffraction structure. researchgate.net Crystallographic data provides precise information on bond lengths, angles, and the three-dimensional arrangement of molecules in the solid state. researchgate.net This information is invaluable for computational studies, such as molecular docking, and for understanding intermolecular interactions like hydrogen bonding and π-stacking, which are crucial for its biological activity and material properties. researchgate.net Hirshfeld surface analysis can further be used to examine and quantify these intermolecular contacts. researchgate.net

Deeper Elucidation of Molecular Mechanisms of Action

Quinoline derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often by interacting with specific biological targets like enzymes or receptors. researchgate.netarabjchem.org A primary future task is to identify the specific molecular targets of this compound and elucidate its mechanism of action.

The difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding, potentially influencing target binding affinity and selectivity. rsc.org Research should focus on screening the compound against panels of relevant biological targets, such as protein kinases, topoisomerases, or microbial enzymes. biointerfaceresearch.comresearchgate.net Subsequent studies would involve detailed biochemical and cellular assays to validate these interactions and understand how they translate into a physiological effect, such as the induction of apoptosis, inhibition of cell proliferation, or disruption of microbial growth. researchgate.net

High-Throughput Screening and Combinatorial Library Design

To fully explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) and the design of combinatorial libraries are essential. nih.gov HTS allows for the rapid testing of thousands of compounds to identify "hits" with a desired biological activity. nih.gov A more advanced approach, quantitative HTS (qHTS), generates concentration-response curves for all compounds in a library, providing richer data on potency and efficacy directly from the primary screen. nih.gov

Future work should involve using this compound as a lead structure for the creation of a focused chemical library. By systematically modifying other positions on the quinoline ring, a diverse set of analogues can be generated. tandfonline.comnih.gov Computational tools, such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, can guide the design of this library to maximize the chances of discovering compounds with enhanced activity and drug-like properties. biointerfaceresearch.commdpi.com

Table 2: Key Steps in Library Design and Screening

Step Description Key Techniques Desired Outcome
1. Lead Identification The starting compound, this compound, is identified. Chemical Synthesis A pure, well-characterized lead compound.
2. Library Design Design of a focused library of analogues based on the lead structure. In-silico modeling, 3D-QSAR biointerfaceresearch.com A virtual library of diverse but related compounds.
3. Combinatorial Synthesis Synthesis of the designed library. Parallel synthesis, automated chemistry. A physical collection of new chemical entities.
4. High-Throughput Screening Screening the library against biological targets. qHTS, biochemical assays, cell-based assays. nih.gov Identification of "hit" compounds with desired activity.
5. Hit-to-Lead Optimization Further chemical modification of hits to improve properties. Medicinal chemistry, SAR studies. researchgate.net Development of potent and selective lead candidates.

Application in Chemical Biology as Mechanistic Probes (e.g., ¹⁹F NMR)

The presence of the difluoromethoxy group makes this compound an excellent candidate for use as a chemical probe, particularly in studies utilizing ¹⁹F NMR spectroscopy. youtube.comchemicalprobes.org The ¹⁹F nucleus has high NMR sensitivity and no natural background signal in biological systems, making it a powerful tool for studying drug-target interactions. nih.govmdpi.com

Future research can exploit the ¹⁹F signal of this compound to:

Monitor Target Binding: Changes in the ¹⁹F chemical shift upon binding to a protein or other biomolecule can confirm interaction and provide information about the binding environment. mdpi.com

Perform Competition Assays: A fluorinated probe can be used to screen non-fluorinated compound libraries by monitoring the displacement of the probe from its binding site. mdpi.com

Study Enzyme Mechanisms: The ¹⁹F label can be used to track the metabolic fate of the compound within cells or in enzymatic reactions. nih.gov

This application represents a non-invasive method to gain deep mechanistic insights that are often difficult to obtain through other techniques. rsc.org

Development of Multi-Targeting Agents for Complex Diseases

Complex diseases such as cancer or neurodegenerative disorders often involve multiple pathological pathways. researchgate.net Single-target drugs may have limited efficacy or be susceptible to drug resistance. An emerging strategy is the design of multi-target agents that can modulate several key targets simultaneously. researchgate.netnih.gov

The quinoline scaffold is well-suited for this approach due to its structural versatility and its ability to interact with diverse targets. researchgate.netnih.gov For instance, quinazoline-based molecules have been developed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) and microtubule dynamics. nih.gov Future research could focus on rationally designing hybrid molecules that combine the this compound core with other pharmacophores to create dual- or multi-acting ligands. acs.org This could lead to agents with improved therapeutic efficacy and a lower propensity for resistance in the treatment of complex multifactorial diseases. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(Difluoromethoxy)quinolin-7-ol, and how do reaction parameters impact yield?

  • Answer : The synthesis typically involves fluorination or difluoromethoxy substitution on a quinoline scaffold. For example, Liu and Lue (2001) demonstrated regioselective fluorination of quinolines using trifluoromethylating agents under controlled temperatures (60–80°C) and anhydrous conditions . Key parameters include:

  • Catalyst selection : Lewis acids like BF₃·Et₂O enhance electrophilic substitution.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the target compound .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

  • Answer :

  • ¹H NMR : The difluoromethoxy group (-OCF₂H) appears as a triplet (δ 6.2–6.5 ppm, JHFJ_{H-F} ≈ 50 Hz), while the quinolin-7-ol proton resonates as a singlet near δ 8.3 ppm .
  • ¹³C NMR : The difluoromethoxy carbon shows a quartet (~δ 110–115 ppm, JCFJ_{C-F} ≈ 250 Hz) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula (e.g., C₁₀H₇F₂NO₂ requires m/z 227.04) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives?

  • Answer : Contradictions often arise from:

  • Purity issues : HPLC analysis (e.g., C18 column, acetonitrile/water gradient) identifies impurities >98% purity thresholds .
  • Stereochemical effects : Chiral chromatography or X-ray crystallography clarifies enantiomer-specific activity .
  • Assay variability : Standardized protocols (e.g., MIC assays for antimicrobial studies) reduce inter-lab variability .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound derivatives?

  • Answer :

  • Substituent variation : Modify the quinoline core at positions 2, 3, or 6 with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic interactions .
  • Bioisosteric replacement : Replace the difluoromethoxy group with -OCF₃ or -OCH₂CF₃ to assess fluorine’s role in membrane permeability .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to target enzymes like DNA gyrase .

Q. What are the metabolic pathways of this compound, and how are metabolites identified?

  • Answer :

  • Phase I metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize the quinoline ring, forming hydroxylated intermediates.
  • Phase II conjugation : Glucuronidation at the 7-hydroxy group increases solubility for renal excretion .
  • Analytical methods : LC-MS/MS with collision-induced dissociation (CID) fragments metabolites, while isotopic labeling tracks metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.